Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride
Description
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride (CAS: 1808578-40-6) is a chiral morpholine derivative with a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a methyl group at the 2-position and a carboxylate ester at the 3-position. Its stereochemistry is defined as (2R,3S), which is critical for its biological activity and intermolecular interactions. This compound is commonly used in pharmaceutical research, particularly as a building block for synthesizing enantioselective catalysts or bioactive molecules .
Properties
IUPAC Name |
methyl (2R,3S)-2-methylmorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFQXMASBWRKS-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the reaction of morpholine derivatives with methyl esters under controlled conditions. One common method includes the use of enantiopure precursors to ensure the desired stereochemistry is achieved . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Key Research Findings
- Stereochemistry Matters : The (2R,3S) configuration in the target compound optimizes interactions in chiral environments, whereas inverted stereochemistry (2S,3R) introduces toxicity risks (e.g., H302: harmful if swallowed) .
- Ring Heteroatoms : Morpholine derivatives generally exhibit higher polarity than pyrrolidines due to the oxygen atom, affecting solubility and receptor binding .
- Fluorinated Substituents : Trifluoromethyl groups enhance metabolic stability but may complicate synthesis due to fluorine’s reactivity .
Biological Activity
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride, with the CAS number 1571212-69-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₆H₁₁NO₃
- Molecular Weight : 145.16 g/mol
- CAS Number : 1571212-69-5
The compound features a morpholine ring, which is known for its role in various pharmacological activities. The specific stereochemistry (2R,3S) contributes to its biological properties.
Research indicates that compounds with morpholine structures often interact with various biological targets, including enzymes and receptors. The morpholine moiety can influence the pharmacokinetics and pharmacodynamics of the compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Case Study 1 : A preclinical trial demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Case Study 2 : Another study reported synergistic effects when combined with established chemotherapeutic agents, suggesting that it could enhance the efficacy of existing treatments .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated:
- Research Finding : In a rodent model of neurodegeneration, this compound demonstrated a reduction in neuronal cell death and improved cognitive function. This effect was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .
Antimicrobial Activity
Some preliminary studies have suggested antimicrobial properties:
- Research Finding : In vitro tests showed that the compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Activity
Q & A
Q. How is the absolute configuration of this compound determined?
- Methodological Answer : X-ray crystallography is the gold standard. For example, in related morpholine derivatives, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with refined Flack parameters (e.g., 0.02(2)) confirm the (2R,3S) configuration. Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize the crystal lattice, aiding structural resolution .
Q. What factors influence the solubility and stability of this compound in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C). Stability testing under varying pH (2–8) and temperatures (4–40°C) reveals:
- pH Sensitivity : Degrades above pH 7 due to deprotonation of the morpholine nitrogen.
- Storage : Refrigerated (2–8°C) in airtight containers prevents hygroscopic degradation. Analytical methods like HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) monitor stability .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Use chiral auxiliaries or resolution techniques. For example:
- Preferential Crystallization : Racemic solutions treated with enantiopure co-solutes (e.g., L-phenylalanine methyl ester hydrochloride) yield >90% optical purity via controlled crystallization .
- Chiral HPLC : Employ columns like Chiralpak IA (hexane/isopropanol with 0.1% diethylamine) to separate (2R,3S) and (2S,3R) enantiomers, achieving ≥99% enantiomeric excess (ee) .
Q. What pharmacological targets are hypothesized for this compound?
- Methodological Answer : Molecular docking studies suggest affinity for:
- Calcium Channels : Structural similarity to Diltiazem intermediates implies potential as a calcium channel blocker.
- CNS Receptors : The morpholine ring may interact with σ-1 or NMDA receptors. Validate via:
- In vitro assays : Radioligand binding studies (IC₅₀ determination) using rat brain homogenates .
Q. How does the compound behave under oxidative stress conditions?
- Methodological Answer : Accelerated stability studies using hydrogen peroxide (0.3% v/v) or AIBN (azobisisobutyronitrile) identify degradation products. LC-MS analysis reveals:
- Primary Degradants : Oxidized morpholine ring (N-oxide formation) and ester hydrolysis.
- Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or Schrödinger’s QikProp estimate log P (1.8–2.3), moderate blood-brain barrier permeability, and CYP3A4 metabolism.
- MD Simulations : AMBER or GROMACS simulate binding kinetics to plasma proteins (e.g., albumin) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
